4-ETHOXY-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE
Overview
Description
4-ETHOXY-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Ethoxy Group Addition: The ethoxy group can be added through etherification reactions using ethyl halides.
Benzamide Formation: The final step involves the formation of the benzamide moiety through amide bond formation reactions using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.
Reduction: Reduction reactions can target the quinazolinone core or the benzamide moiety, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can lead to disulfides, while substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-ETHOXY-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds similar to this compound are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide
- 4-ethoxy-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)propionamide
- 4-ethoxy-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)butyramide
Uniqueness
The uniqueness of 4-ETHOXY-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE lies in its specific functional groups, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-ethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-23-12-9-7-11(8-10-12)15(21)19-20-16(22)13-5-3-4-6-14(13)18-17(20)24/h3-10H,2H2,1H3,(H,18,24)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVLIMTVJUKYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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